molecular formula C12H16O4 B14499867 Methyl [(3,5-dimethylphenoxy)methoxy]acetate CAS No. 64728-60-5

Methyl [(3,5-dimethylphenoxy)methoxy]acetate

Katalognummer: B14499867
CAS-Nummer: 64728-60-5
Molekulargewicht: 224.25 g/mol
InChI-Schlüssel: OWBVGUPBSPDMEO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl [(3,5-dimethylphenoxy)methoxy]acetate is an organic compound with a complex structure that includes a phenoxy group and a methoxy group attached to an acetate moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Methyl [(3,5-dimethylphenoxy)methoxy]acetate typically involves the reaction of 3,5-dimethylphenol with methoxyacetic acid in the presence of a suitable catalyst. The reaction conditions often include the use of an acid catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl [(3,5-dimethylphenoxy)methoxy]acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The phenoxy group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination are employed.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of nitro or halogenated derivatives.

Wissenschaftliche Forschungsanwendungen

Methyl [(3,5-dimethylphenoxy)methoxy]acetate has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes or receptors.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory or antimicrobial effects.

    Industry: Utilized in the production of specialty chemicals, fragrances, and pharmaceuticals.

Wirkmechanismus

The mechanism of action of Methyl [(3,5-dimethylphenoxy)methoxy]acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The pathways involved can include inhibition of enzyme activity, alteration of signal transduction pathways, or disruption of cellular processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Methyl 3,5-dimethoxybenzoate: Shares a similar ester structure but with different substituents on the aromatic ring.

    Methyl 3,3-dimethoxypropionate: Another ester with a different carbon chain length and substitution pattern.

Uniqueness

Methyl [(3,5-dimethylphenoxy)methoxy]acetate is unique due to its specific combination of functional groups, which imparts distinct chemical properties and reactivity

Eigenschaften

CAS-Nummer

64728-60-5

Molekularformel

C12H16O4

Molekulargewicht

224.25 g/mol

IUPAC-Name

methyl 2-[(3,5-dimethylphenoxy)methoxy]acetate

InChI

InChI=1S/C12H16O4/c1-9-4-10(2)6-11(5-9)16-8-15-7-12(13)14-3/h4-6H,7-8H2,1-3H3

InChI-Schlüssel

OWBVGUPBSPDMEO-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=CC(=C1)OCOCC(=O)OC)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.